2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one
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Overview
Description
2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is a heterocyclic compound that features a phthalazinone core with azepane and dimethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one typically involves the following steps:
Formation of the Phthalazinone Core: The phthalazinone core can be synthesized through the cyclization of appropriate precursors, such as phthalic anhydride and hydrazine derivatives, under acidic or basic conditions.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Azepane Moiety: The azepane moiety can be attached through nucleophilic substitution reactions, where an azepane derivative reacts with a suitable leaving group on the phthalazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane moiety, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the phthalazinone core or the azepane moiety, potentially leading to the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at positions adjacent to the dimethoxy groups or the azepane moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced analogs of the phthalazinone core or azepane moiety.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one: Similar structure but with a piperidine moiety instead of azepane.
2-(morpholin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one: Contains a morpholine moiety instead of azepane.
2-(pyrrolidin-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one: Features a pyrrolidine moiety instead of azepane.
Uniqueness
2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1(2H)-one is unique due to the presence of the azepane moiety, which imparts distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C17H23N3O3 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(azepan-1-ylmethyl)-7,8-dimethoxyphthalazin-1-one |
InChI |
InChI=1S/C17H23N3O3/c1-22-14-8-7-13-11-18-20(17(21)15(13)16(14)23-2)12-19-9-5-3-4-6-10-19/h7-8,11H,3-6,9-10,12H2,1-2H3 |
InChI Key |
AOJZHUILKVUFHF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CN3CCCCCC3)OC |
Origin of Product |
United States |
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